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Compound of Interest

Compound Name: PSI-353661

Cat. No.: B12400249 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro characterization of

PSI-353661, a potent phosphoramidate prodrug of a guanosine nucleotide analog targeting the

hepatitis C virus (HCV) NS5B polymerase. Detailed protocols for key experiments are provided

to enable replication and further investigation of this compound.

Mechanism of Action
PSI-353661 is a prodrug that is metabolized within the host cell to its active triphosphate form,

PSI-352666.[1][2] This active metabolite acts as a chain terminator, inhibiting the HCV NS5B

RNA-dependent RNA polymerase, which is essential for viral replication.[1][2] A key feature of

PSI-353661 is its ability to bypass the initial, often rate-limiting, phosphorylation step required

by parent nucleosides, leading to higher intracellular concentrations of the active triphosphate

form and consequently, greater potency.[3][4][5]

Signaling Pathway of PSI-353661 Metabolic Activation
The intracellular conversion of PSI-353661 to its active triphosphate form involves a series of

enzymatic steps:
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Metabolic activation pathway of PSI-353661.

Data Presentation
Table 1: In Vitro Antiviral Activity of PSI-353661 against
HCV Genotypes

HCV Genotype Replicon System EC50 (µM) EC90 (µM)

1a Subgenomic Replicon 0.0031 ± 0.0015 0.009 ± 0.001

1b Subgenomic Replicon 0.0030 ± 0.0014 0.0085 ± 0.0007

2a
J6/JFH-1 Subgenomic

Replicon
0.0012 ± 0.0004 0.0033 ± 0.0008

EC50/EC90 values represent the mean ± standard deviation from multiple experiments.[6]

Table 2: Activity of PSI-353661 against Resistant HCV
Replicons

NS5B Mutation Conferring Resistance To PSI-353661 Activity

S282T
2'-C-methyl nucleoside

analogs
Retained full activity

S96T/N142T 4'-azidocytidine Retained full activity

C316Y, M414T, M423T, P495L Non-nucleoside inhibitors Retained full activity
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PSI-353661 demonstrates potent activity against HCV replicons harboring mutations that

confer resistance to other classes of inhibitors.[6]

Table 3: In Vitro Cytotoxicity of PSI-353661
Cell Line Cell Type CC50 (µM)

Huh7 Human Hepatoma > 100

HepG2 Human Hepatoma > 100

BxPC3 Human Pancreatic Cancer > 100

CEM Human T-lymphoblastoid > 100

PSI-353661 did not exhibit significant cytotoxicity in the tested cell lines.[6]

Experimental Protocols
Protocol 1: HCV Replicon Assay for Antiviral Activity
This protocol describes the determination of the 50% effective concentration (EC50) of PSI-
353661 against various HCV genotypes using a replicon system.

Materials:

HCV replicon-containing cell lines (e.g., Huh7 cells harboring genotype 1a, 1b, or 2a

replicons)

Dulbecco's Modified Eagle's Medium (DMEM)

Fetal Bovine Serum (FBS)

Penicillin-Streptomycin solution

G418 (Geneticin)

PSI-353661

96-well plates
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Luciferase assay reagent (for luciferase-based replicons) or reagents for RT-qPCR

Plate reader (luminometer or real-time PCR instrument)

Procedure:

Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴

cells per well in DMEM supplemented with 10% FBS and penicillin-streptomycin. Incubate at

37°C in a 5% CO₂ incubator overnight.

Compound Preparation: Prepare a serial dilution of PSI-353661 in culture medium.

Treatment: Remove the existing medium from the cells and add the medium containing the

different concentrations of PSI-353661. Include a no-drug control.

Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

Endpoint Measurement:

For Luciferase Replicons: Lyse the cells and measure the luciferase activity according to

the manufacturer's instructions.

For RT-qPCR: Extract total RNA from the cells and perform quantitative reverse

transcription PCR (RT-qPCR) to determine the level of HCV RNA.

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the

no-drug control. Determine the EC50 value by plotting the percentage of inhibition against

the drug concentration and fitting the data to a dose-response curve.

Protocol 2: Cytotoxicity Assay (MTS-based)
This protocol outlines the procedure to assess the cytotoxicity of PSI-353661 using a

colorimetric MTS assay.

Materials:

Huh7, HepG2, BxPC3, or CEM cells
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Appropriate culture medium for each cell line

PSI-353661

96-well plates

MTS reagent (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay)

Plate reader (absorbance at 490 nm)

Procedure:

Cell Seeding: Seed the cells in 96-well plates at a density of 2 x 10³ to 5 x 10³ cells per well.

Compound Addition: Add serial dilutions of PSI-353661 to the wells. Include a no-drug

control.

Incubation: Incubate the plates for 8 days at 37°C in a 5% CO₂ incubator.[6]

MTS Addition: Add MTS reagent to each well according to the manufacturer's protocol.

Incubation: Incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the

no-drug control. Determine the 50% cytotoxic concentration (CC50) from the dose-response

curve.

Protocol 3: Mitochondrial Toxicity Assay
This protocol provides a method to evaluate the potential mitochondrial toxicity of PSI-353661
by measuring mitochondrial DNA (mtDNA) levels.

Materials:

HepG2 or CEM cells

Culture medium
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PSI-353661

2',3'-dideoxycytidine (ddC) as a positive control

24-well plates

DNA extraction kit

Reagents for quantitative PCR (qPCR)

Primers for a mitochondrial gene (e.g., COXII) and a nuclear gene (e.g., ribosomal DNA)

Procedure:

Cell Seeding: Seed cells in 24-well plates at a density of 1 x 10⁴ cells per well.

Compound Treatment: Add serial dilutions of PSI-353661 and the positive control (ddC) to

the cells.

Incubation: Incubate the cells for 14 days, changing the medium with fresh compound every

3-4 days.[6]

DNA Extraction: Harvest the cells and extract total cellular DNA.

qPCR: Perform multiplex quantitative PCR to measure the levels of the mitochondrial COXII

gene and a nuclear ribosomal DNA gene.

Data Analysis: Calculate the ratio of mitochondrial DNA to nuclear DNA for each treatment

condition. A significant decrease in this ratio compared to the untreated control indicates

mitochondrial toxicity.

Protocol 4: In Vitro Resistance Selection Study
This protocol describes the methodology to select for and identify HCV mutations that confer

resistance to PSI-353661.

Materials:

HCV replicon-containing cells (e.g., genotype 2a JFH-1)
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Culture medium with G418

PSI-353661

Trizol reagent for RNA extraction

RT-PCR reagents and primers for amplifying the NS5B region

DNA sequencing reagents and equipment

Procedure:

Selection: Culture HCV replicon cells in the continuous presence of PSI-353661 at a

concentration several-fold higher than the EC50.

Passaging: Passage the cells every 3-5 days, maintaining the selective pressure of the

compound.

Monitoring for Resistance: Monitor the cultures for the emergence of resistant cell

populations, which will be able to grow at a normal rate in the presence of the inhibitor.

RNA Extraction and Sequencing: Once resistance is established, extract total RNA from the

resistant cell population.

NS5B Amplification and Sequencing: Perform RT-PCR to amplify the NS5B coding region of

the HCV replicon. Sequence the PCR products to identify mutations.

Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon via site-

directed mutagenesis and confirm their role in conferring resistance by performing the

antiviral activity assay described in Protocol 1. It has been observed that a combination of

multiple amino acid changes, such as S15G/C223H/V321I, is required to confer a high level

of resistance to PSI-353661.[1]

Experimental Workflow for Resistance Selection
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Workflow for in vitro resistance selection.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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and industry.
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